
Yohimbine
Vue d'ensemble
Description
Il est principalement connu pour son rôle d’antagoniste des récepteurs α2-adrénergiques et a été utilisé dans divers projets de recherche . La yohimbine a été prescrite pour la dysfonction érectile, bien que ses avantages cliniques soient modestes . Il est également utilisé en médecine vétérinaire pour inverser la sédation chez les chiens et les cerfs .
Applications De Recherche Scientifique
Pharmacological Mechanisms
Yohimbine primarily functions as an alpha-2 adrenergic receptor antagonist , which leads to increased norepinephrine release and enhanced sympathetic nervous system activity. This mechanism underlies many of its therapeutic effects, including:
- Erectile Dysfunction : this compound has been historically used to treat erectile dysfunction by improving blood flow and nerve impulses to the penis. It is licensed in several countries for this purpose .
- Cardiovascular Health : Research indicates that this compound can enhance cardiac function and mitigate damage during stress conditions. Studies have shown significant improvements in cardiac function in models of septic shock .
- Anti-inflammatory Effects : this compound has demonstrated efficacy in reducing pro-inflammatory cytokines and oxidative stress in conditions such as arthritis. It inhibits the expression of COX-2, TNF-α, and NF-κB, suggesting its potential for treating inflammatory disorders .
Clinical Applications
The clinical applications of this compound span various fields, including sexual health, cardiovascular medicine, and anti-cancer therapies.
Sexual Health
This compound is well-documented for its role in treating erectile dysfunction. Its ability to block alpha-2 adrenergic receptors enhances penile blood flow and improves sexual arousal. Clinical studies have reported positive outcomes in men with erectile dysfunction when treated with this compound .
Cardiovascular Disorders
This compound's cardiovascular benefits include improving cardiac output and protecting against ischemic damage. Research involving animal models has shown that this compound administration can significantly enhance cardiac function during inflammatory challenges .
Anti-Cancer Potential
Emerging studies suggest that this compound may have anti-cancer properties. It has been shown to inhibit tumor growth and metastasis in various cancer models by modulating signaling pathways involved in cell proliferation and apoptosis . Additionally, its combination with other agents like berberine may enhance its efficacy against certain cancers .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Erectile Dysfunction : A randomized controlled trial involving 30 men with erectile dysfunction found that those treated with this compound experienced significant improvements compared to placebo groups .
- Inflammation Reduction : In a study on arthritic rats, this compound treatment resulted in a marked decrease in inflammatory markers (e.g., COX-2 and TNF-α) compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Summary of Key Findings
Application Area | Mechanism of Action | Clinical Evidence |
---|---|---|
Erectile Dysfunction | Alpha-2 receptor blockade enhancing blood flow | Positive outcomes in clinical trials |
Cardiovascular Health | Improves cardiac function during stress | Enhanced cardiac output in animal studies |
Anti-Cancer Effects | Modulates signaling pathways affecting tumor growth | Inhibition of tumor growth in various cancer models |
Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Significant reduction in inflammatory markers in studies |
Mécanisme D'action
La yohimbine exerce ses effets en bloquant les récepteurs α2-adrénergiques présynaptiques . Cette action augmente la libération de noradrénaline et d’adrénaline, ce qui entraîne une augmentation de l’activité parasympathique (cholinergique) et une diminution de l’activité sympathique (adrénergique) . Les effets de la this compound sur les vaisseaux sanguins périphériques ressemblent à ceux de la réserpine, mais ils sont plus faibles et de plus courte durée .
Composés similaires :
Rauwolscine : Un autre alcaloïde indolique avec des propriétés antagonistes des récepteurs adrénergiques similaires.
Corynanthine : Partage des similitudes structurelles avec la this compound et agit également comme un antagoniste des récepteurs α2-adrénergiques.
Ajmalicine : Connu pour ses effets anxiolytiques et antidépresseurs.
Unicité : La this compound est unique en sa capacité à traverser la barrière hémato-encéphalique et à produire des effets sur le système nerveux central, ce qui la rend précieuse pour la recherche en neuropharmacologie .
Analyse Biochimique
Biochemical Properties
Yohimbine is a pharmacologically well-characterized alpha-2-adrenoceptor antagonist with activity in the central and peripheral nervous system . It may also interact with alpha-1-adrenoceptors and, in high concentrations, serotonin and dopamine receptors . This compound is a monoamine oxidase inhibitor, and has the potential to interact with tyramine-containing foods .
Cellular Effects
This compound’s alpha-2-adrenoceptor antagonist activity influences cell function by modulating the activity of adrenoceptors in the central and peripheral nervous system . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with alpha-2-adrenoceptors, inhibiting their activity . In high concentrations, it can also interact with serotonin and dopamine receptors .
Temporal Effects in Laboratory Settings
Its long history of use in the treatment of erectile dysfunction suggests that it has a stable effect over time .
Dosage Effects in Animal Models
Detailed studies on the dosage effects of this compound in animal models are currently lacking. Its well-documented use in the treatment of erectile dysfunction suggests that it has a positive effect on sexual performance .
Metabolic Pathways
This compound is involved in the metabolic pathways of the central and peripheral nervous system through its interaction with alpha-2-adrenoceptors . It may also affect metabolic flux or metabolite levels through its interactions with serotonin and dopamine receptors .
Transport and Distribution
Its ability to interact with various receptors suggests that it may be transported to different parts of the cell to exert its effects .
Subcellular Localization
Its ability to interact with various receptors suggests that it may be localized to different parts of the cell to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La yohimbine peut être synthétisée par différentes méthodes. Une approche courante consiste à extraire la this compound de l’écorce de Pausinystalia johimbe à l’aide d’éthanol. Le processus comprend la mise à reflux et l’extraction de l’écorce, suivie de la précipitation, de la filtration et de la séparation à l’aide de résine macroporeuse . Les ingrédients actifs sont ensuite élués, concentrés et recristallisés à l’aide d’acétate d’éthyle pour obtenir de la this compound avec une pureté supérieure à 98 % .
Méthodes de production industrielle : En milieu industriel, le chlorhydrate de this compound est souvent préparé en dissolvant la this compound dans du méthanol et en ajoutant de l’acide citrique anhydre . Cette méthode garantit un rendement élevé et une pureté adaptés aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La yohimbine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction . L’hydrolyse est la principale voie de dégradation à pH 6 et 7, formant l’acide this compound .
Réactifs et conditions courants :
Hydrolyse : Se produit généralement en solution aqueuse à pH neutre.
Oxydation et réduction :
Produits principaux : Le produit principal de l’hydrolyse est l’acide this compound .
4. Applications de la recherche scientifique
La this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme réactif de recherche pour étudier les récepteurs adrénergiques.
Biologie : Étudié pour ses effets sur la libération de neurotransmetteurs et l’activité des récepteurs.
Médecine : Étudié pour son potentiel dans le traitement de la dysfonction érectile, de l’anxiété et de la dépression
Industrie : Utilisé en médecine vétérinaire pour inverser la sédation.
Comparaison Avec Des Composés Similaires
Rauwolscine: Another indole alkaloid with similar adrenergic receptor antagonistic properties.
Corynanthine: Shares structural similarities with yohimbine and also acts as an α2-adrenergic receptor antagonist.
Ajmalicine: Known for its anti-anxiety and anti-depressant effects.
Uniqueness: this compound is unique in its ability to cross the blood-brain barrier and produce central nervous system effects, making it valuable for research in neuropharmacology .
Activité Biologique
Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has gained attention for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by recent research findings and case studies.
This compound primarily acts as an α2-adrenergic receptor antagonist , which leads to increased norepinephrine release. This mechanism is crucial for its effects on various physiological processes:
- Central Nervous System : this compound influences neurotransmitter release, particularly norepinephrine, enhancing alertness and potentially improving mood.
- Peripheral Actions : It affects blood flow and vascular tone, contributing to its use in treating erectile dysfunction (ED) and other vascular-related conditions .
Pharmacological Effects
This compound exhibits several pharmacological effects, which can be categorized as follows:
- Erectile Dysfunction : Numerous studies have reported this compound's efficacy in treating ED. A systematic review indicated that this compound significantly improved sexual function compared to placebo (OR = 2.65, P = .002) when combined with other treatments .
- Anti-inflammatory Properties : Research shows that this compound can reduce pro-inflammatory cytokines such as TNF-α and COX-2 in models of arthritis. This suggests a potential role in managing inflammatory conditions .
- Fat Loss and Metabolism : this compound is often marketed as a fat-burning supplement. Studies indicate it may enhance lipid mobilization during exercise by increasing sympathetic nervous system activity .
Table 1: Summary of Key Studies on this compound's Biological Activity
Case Studies
- Erectile Dysfunction : A double-blind study involving 20 patients with organic ED found that this compound administration resulted in significant improvements in erectile function after a treatment period of 2-3 weeks .
- Weight Management : In a clinical trial assessing the effects of this compound on body composition, participants taking this compound showed a notable reduction in body fat percentage compared to those receiving a placebo, highlighting its potential as a weight management aid .
- Athletic Performance : A recent study evaluated the impact of this compound on sprint performance among athletes. Results indicated improved performance metrics, including reduced fatigue and enhanced power output during repeated sprints .
Safety and Side Effects
While this compound is generally well-tolerated, it can cause side effects such as increased heart rate, anxiety, and gastrointestinal disturbances at higher doses. Monitoring is recommended for individuals with cardiovascular conditions or anxiety disorders .
Propriétés
IUPAC Name |
methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-SCYLSFHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040130 | |
Record name | Yohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Yohimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.48e-01 g/L | |
Record name | Yohimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors. | |
Record name | Yohimbine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
146-48-5, 37247-87-3 | |
Record name | Yohimbine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amberlite CG 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yohimbine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Yohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yohimbine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | YOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Yohimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 °C | |
Record name | Yohimbine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Yohimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Yohimbine?
A: this compound acts primarily as an antagonist at α2-adrenergic receptors (α2-ARs). [, , , , , , , , , ] This means it blocks the action of norepinephrine at these receptors, leading to increased norepinephrine release and activity.
Q2: What are the downstream effects of this compound's interaction with α2-ARs?
A2: By blocking α2-ARs, this compound increases noradrenergic activity. This can lead to various physiological effects, including:
- Increased heart rate and blood pressure: [, , , , ] This is due to increased sympathetic nervous system activity.
- Increased alertness and wakefulness: [, , , , , ] This is a result of enhanced noradrenergic signaling in the central nervous system.
- Modulation of smooth muscle activity: [, , , , ] this compound can affect smooth muscle tone in various tissues, including blood vessels and the gastrointestinal tract.
- Effects on hormone release: [, ] this compound can influence the release of hormones such as growth hormone.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in these papers, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound's structure and purity.
Q5: How is this compound absorbed and distributed in the body?
A: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. [, ] It is widely distributed throughout the body, crossing the blood-brain barrier. [, ]
Q6: What is the primary route of this compound metabolism and excretion?
A: this compound is primarily metabolized in the liver and excreted in the urine. [, ]
Q7: Has this compound shown efficacy in any in vitro or in vivo models?
A7: Yes, this compound has demonstrated efficacy in various preclinical models:
- Reversal of anesthesia: [, , , , ] this compound can antagonize the effects of α2-AR agonists used in anesthesia, such as xylazine and detomidine.
- Effects on erectile dysfunction: [, ] this compound has shown some efficacy in treating erectile dysfunction, potentially through its effects on vascular smooth muscle and noradrenergic transmission.
Q8: What are the potential adverse effects associated with this compound use?
A8: While not the focus of this Q&A, it's crucial to acknowledge that this compound use can lead to adverse effects, especially at higher doses. These may include:
Q9: Are there any known drug interactions with this compound?
A9: While not discussed extensively in these papers, this compound may interact with other medications, particularly those that affect the adrenergic system. It's crucial to consult relevant resources and research for detailed information on potential drug interactions.
Q10: What analytical methods are used to quantify this compound in biological samples?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors or Mass Spectrometry (MS), is frequently employed for the quantification of this compound in biological matrices like plasma. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.